molecular formula C10H19NO2 B13481246 Ethyl 2-amino-5-cyclopropylpentanoate

Ethyl 2-amino-5-cyclopropylpentanoate

Cat. No.: B13481246
M. Wt: 185.26 g/mol
InChI Key: RYVQHAWTGLMSIV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-cyclopropylpentanoate is an organic compound that belongs to the class of amino acid esters This compound features a cyclopropyl group attached to the pentanoate chain, which is further linked to an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5-cyclopropylpentanoate typically involves the esterification of 2-amino-5-cyclopropylpentanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-cyclopropylpentanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Acid chlorides or anhydrides are often used in the presence of a base like pyridine.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted products.

Scientific Research Applications

Ethyl 2-amino-5-cyclopropylpentanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-cyclopropylpentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the ester group can undergo hydrolysis to release the active amino acid. These interactions can affect various biochemical pathways, making it a compound of interest in drug development and other applications.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-methylpentanoate
  • Ethyl 2-amino-3-cyclopropylpropanoate
  • Ethyl 2-amino-5-methylhexanoate

Uniqueness

Ethyl 2-amino-5-cyclopropylpentanoate is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl 2-amino-5-cyclopropylpentanoate

InChI

InChI=1S/C10H19NO2/c1-2-13-10(12)9(11)5-3-4-8-6-7-8/h8-9H,2-7,11H2,1H3

InChI Key

RYVQHAWTGLMSIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCC1CC1)N

Origin of Product

United States

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